molecular formula C22H14N2O3S2 B3305158 N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide CAS No. 922627-42-7

N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide

Cat. No.: B3305158
CAS No.: 922627-42-7
M. Wt: 418.5 g/mol
InChI Key: NDNZZGDCJULNAG-UHFFFAOYSA-N
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Description

N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is a useful research compound. Its molecular formula is C22H14N2O3S2 and its molecular weight is 418.5 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide, is a derivative of thiazole . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . For example, some thiazole derivatives have been found to inhibit the activity of certain enzymes, leading to their therapeutic effects . The specific mode of action of this compound would depend on its structure and the particular target it interacts with.

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways depending on their specific structures and targets . For example, some thiazole derivatives have been found to inhibit the synthesis of certain proteins, affecting the signaling pathways that these proteins are involved in . The specific biochemical pathways affected by this compound would depend on its structure and the particular target it interacts with.

Pharmacokinetics

The solubility of a compound in water and other solvents can affect its bioavailability . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that this compound may have similar solubility properties, which could affect its bioavailability.

Result of Action

Thiazole derivatives are known to have various biological effects depending on their specific structures and targets . For example, some thiazole derivatives have been found to have cytotoxic activity on human tumor cell lines . The specific effects of this compound would depend on its structure and the particular target it interacts with.

Properties

IUPAC Name

N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-3-oxobenzo[f]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O3S2/c1-28-17-7-4-8-18-19(17)23-22(29-18)24-20(25)15-11-14-13-6-3-2-5-12(13)9-10-16(14)27-21(15)26/h2-11H,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNZZGDCJULNAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide
Reactant of Route 2
N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide
Reactant of Route 3
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N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide
Reactant of Route 4
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N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide

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